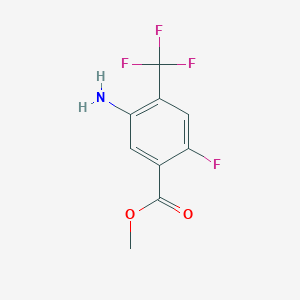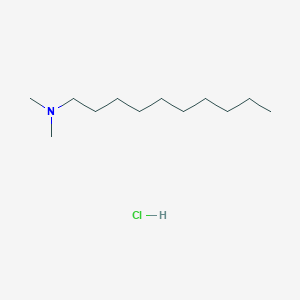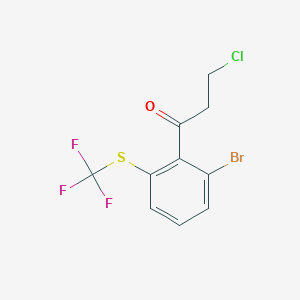
1-(2-Bromo-6-(trifluoromethylthio)phenyl)-3-chloropropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromo-6-(trifluoromethylthio)phenyl)-3-chloropropan-1-one is a synthetic organic compound characterized by the presence of bromine, chlorine, and trifluoromethylthio groups attached to a phenyl ring
Méthodes De Préparation
The synthesis of 1-(2-Bromo-6-(trifluoromethylthio)phenyl)-3-chloropropan-1-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Trifluoromethylthiolation: The addition of a trifluoromethylthio group to the brominated phenyl ring.
Chloropropanone Formation: The final step involves the formation of the chloropropanone moiety through a reaction with a chlorinating agent.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to achieve the desired product efficiently.
Analyse Des Réactions Chimiques
1-(2-Bromo-6-(trifluoromethylthio)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction pathway and conditions employed.
Applications De Recherche Scientifique
1-(2-Bromo-6-(trifluoromethylthio)phenyl)-3-chloropropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of 1-(2-Bromo-6-(trifluoromethylthio)phenyl)-3-chloropropan-1-one involves its interaction with molecular targets through its functional groups. The bromine, chlorine, and trifluoromethylthio groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The specific pathways and molecular targets depend on the context of its application, whether in chemical synthesis, biological systems, or industrial processes.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(2-Bromo-6-(trifluoromethylthio)phenyl)-3-chloropropan-1-one include:
2-Bromo-6-(trifluoromethyl)pyridine: Another brominated and trifluoromethylated compound with different structural features.
2-Bromo-6-nitro-4-(trifluoromethylthio)phenol: A compound with a nitro group instead of a chloropropanone moiety.
Propriétés
Formule moléculaire |
C10H7BrClF3OS |
|---|---|
Poids moléculaire |
347.58 g/mol |
Nom IUPAC |
1-[2-bromo-6-(trifluoromethylsulfanyl)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C10H7BrClF3OS/c11-6-2-1-3-8(17-10(13,14)15)9(6)7(16)4-5-12/h1-3H,4-5H2 |
Clé InChI |
HCVYUSMZJIDEBO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Br)C(=O)CCCl)SC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-(2-hydroxyethyl)pyridin-1-ium bromide](/img/structure/B14072646.png)
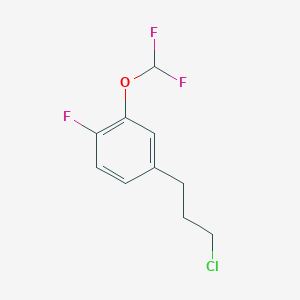
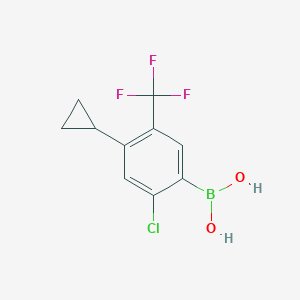

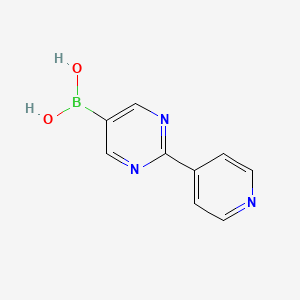
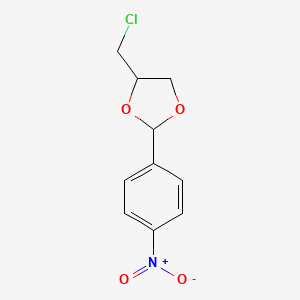
![3-(dimethylcarbamoyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B14072697.png)
![4-(2-hexyldecyl)-4H-thieno[3,2-b]pyrrole-5,6-dione](/img/structure/B14072708.png)
